Benzyl (2-oxoethyl)carbamate
Overview
Description
Benzyl (2-oxoethyl)carbamate is a chemical compound that can be synthesized and utilized in various chemical reactions and as an intermediate in the production of pharmaceuticals. It is related to a class of compounds known as carbamates, which are derivatives of carbamic acid and have a wide range of applications in chemistry and biology.
Synthesis Analysis
The synthesis of benzyl (2-oxoethyl)carbamate-related compounds can involve several steps and different starting materials. For instance, N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates can be synthesized from active benzoxazolones and oxazolidinones, respectively, and evaluated as potential drug delivery systems . Another example is the enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as the key step, which is crucial for creating potent CCR2 antagonists . Additionally, lithiated benzyl carbamates have been generated and used in asymmetric synthesis, with quantum chemical investigations providing insight into the equilibrium of diastereomers .
Molecular Structure Analysis
The molecular structure of benzyl (2-oxoethyl)carbamate and its derivatives can be quite complex. For example, the crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate reveals a dihedral angle between the benzyl and carbamate groups and specific hydrogen bonding patterns in the crystal . These structural details are essential for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Benzyl carbamates can participate in various chemical reactions. For instance, they can be used to synthesize benzimidazole derivatives, which have shown potential as antineoplastic and antifilarial agents . Additionally, benzyl carbamates have been involved in Rh(iii)-catalyzed annulation reactions to create benzo[a]carbazoles . The reactivity of carbamoyl derivatives of photolabile benzoins has also been studied, showing that they can generate carbamate anions through photolysis . Moreover, oxime carbamates can release radicals upon UV photolysis, which can then undergo dissociation or cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl (2-oxoethyl)carbamate derivatives are influenced by their molecular structure. For example, the regio-selective synthesis of diversely substituted benzo[a]carbazoles demonstrates good functional group tolerance and high atom-efficiency . The dissociation or cyclization behavior of oxime carbamates upon photolysis indicates their potential as precursors for aminyl and iminyl radicals . Furthermore, the configurationally labile nature of lithiated benzyl carbamates at low temperatures is significant for their use in asymmetric synthesis .
Scientific Research Applications
Synthesis and Characterization
- Peptide Preparation : N-(Protected α-aminoacyl)benzotriazoles, including compounds related to Benzyl (2-oxoethyl)carbamate, are used in preparing peptides, mimetics, and conjugates (Küçükbay & Buğday, 2014).
- Hydroamination Catalyst : Benzyl carbamate derivatives are involved in hydroamination, forming various nitrogen-containing heterocycles, which are key in pharmaceuticals and agrochemicals (Zhang et al., 2006).
Medicinal Chemistry Applications
- Butyrylcholinesterase Inhibitors : Benzyl carbamate derivatives are studied for their potential as butyrylcholinesterase inhibitors, which have implications in treating diseases like Alzheimer's (Carolan et al., 2010).
Material Science
- Crystal Growth and Characterization : Benzyl carbamate single crystals have been grown and characterized for their potential applications in material science (Solanki et al., 2015).
properties
IUPAC Name |
benzyl N-(2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNONXQMKXTNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459046 | |
Record name | benzyl (2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxoethyl)carbamate | |
CAS RN |
67561-03-9 | |
Record name | benzyl (2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-(2-oxoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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